BENGHE Foundational & Exploratory

Check Availability & Pricing

1-Ethynyl-4-nitrobenzene: A Comprehensive
Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Ethynyl-4-nitrobenzene

Cat. No.: B013769

For Researchers, Scientists, and Drug Development Professionals
Introduction

1-Ethynyl-4-nitrobenzene is an organic compound featuring a nitro group and an ethynyl
group attached to a benzene ring. This unique bifunctional structure makes it a valuable and
versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group
significantly influences the reactivity of the aromatic ring and the acetylenic proton, while the
ethynyl group serves as a handle for various coupling reactions, most notably in the
construction of complex molecular architectures. This guide provides a detailed overview of its
physicochemical properties, spectral characteristics, a standard experimental protocol for its
synthesis, and its key applications in research.

Physicochemical Properties

The fundamental physicochemical data for 1-Ethynyl-4-nitrobenzene are summarized below.
These properties are crucial for its handling, storage, and application in various experimental
setups.
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Property Value Source
IUPAC Name 1-Ethynyl-4-nitrobenzene
CAS Number 937-31-5
Molecular Formula CsHsNO:2
Molecular Weight 147.13 g/mol
Yellow to brown crystalline
Appearance .
powder or solid
Melting Point 149-152 °C
Boiling Point 276.5+£25.0 °C (Predicted)
Soluble in Chloroform,
Solubility Dichloromethane, Ethyl
Acetate
Density 1.3+0.1 g/cm? (Predicted)
pKa 19.33+0.20 (Predicted)
LogP 2.15 (Predicted)

Spectroscopic Data

e 'H NMR (CDClIs, 400 MHz): & (ppm) 8.22 (d, J=8.8 Hz, 2H), 7.66 (d, J=8.8 Hz, 2H), 3.25 (s,
1H). The two doublets correspond to the aromatic protons, and the singlet represents the
acetylenic proton.

« 13C NMR (CDCls, 101 MHz): & (ppm) 147.9, 133.5, 129.1, 123.7, 82.1, 81.9.

 Infrared (IR): Key peaks typically appear around 3290 cm~1 (alkynyl C-H stretch), 2110 cm~1
(C=C stretch), and 1520, 1340 cm~! (nitro N-O stretches).

Experimental Protocol: Synthesis via Sonogashira
Coupling
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A common and efficient method for synthesizing 1-Ethynyl-4-nitrobenzene is the Sonogashira
coupling of a halo-nitrobenzene with a protected acetylene source, followed by deprotection.
The following protocol is a representative example.

Objective: To synthesize 1-Ethynyl-4-nitrobenzene from 1-iodo-4-nitrobenzene and
(trimethylsilyl)acetylene.

Materials:

1-iodo-4-nitrobenzene

o (Trimethylsilyl)acetylene
 Bis(triphenylphosphine)palladium(ll) dichloride [PdCl2(PPhs)z]
o Copper(l) iodide (Cul)

e Triethylamine (TEA)

o Tetrahydrofuran (THF), anhydrous

o Potassium carbonate (K2COs)

o Methanol (MeOH)

e Dichloromethane (DCM)

e Saturated aqueous sodium bicarbonate (NaHCOs)
e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)
Procedure:

e Step 1: Sonogashira Coupling.

o To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-
iodo-4-nitrobenzene (1.0 eq), PdCI2(PPhs)2 (0.02 eq), and Cul (0.04 eq).
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o Add anhydrous THF and anhydrous triethylamine (2.0 eq).
o To this stirring mixture, add (trimethylsilyl)acetylene (1.2 eq) dropwise.

o Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the
starting material is consumed.

o Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to
remove the catalyst.

o Wash the filtrate with water and brine, dry over anhydrous MgSOa, filter, and concentrate
under reduced pressure to yield the crude TMS-protected product.

o Step 2: Deprotection of the Silyl Group.

o Dissolve the crude 1-nitro-4-((trimethylsilyl)ethynyl)benzene from the previous step in a
mixture of methanol and dichloromethane.

o Add potassium carbonate (2.0 eq) to the solution.

o Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
o Once the reaction is complete, neutralize the mixture with dilute HCI.
o Extract the product with dichloromethane (3x).

o Combine the organic layers, wash with saturated NaHCOs and brine, dry over anhydrous
MgSOa, and concentrate in vacuo.

o Step 3: Purification.

o Purify the crude product by column chromatography on silica gel (e.g., using a
hexane/ethyl acetate gradient) to afford 1-Ethynyl-4-nitrobenzene as a yellow solid.

Reactivity and Applications

The dual functionality of 1-Ethynyl-4-nitrobenzene makes it a versatile reagent in organic
synthesis.
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o Click Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne
cycloaddition (CUAAC) reactions to form 1,2,3-triazoles.

e Cross-Coupling Reactions: It can undergo further Sonogashira, Suzuki, or other cross-
coupling reactions at the alkyne position.

e Reduction: The nitro group can be readily reduced to an amine, providing a route to 4-
ethynylaniline, another important bifunctional building block. This allows for subsequent
derivatization, such as amide bond formation.

o Material Science: It serves as a precursor for synthesizing conjugated polymers and organic
electronic materials, where the nitro group can be used to tune the electronic properties of
the final material.

Workflow and Reaction Diagram

The following diagram illustrates the synthetic pathway and subsequent functionalization of 1-
Ethynyl-4-nitrobenzene.
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Caption: Synthetic pathway and key reactions of 1-Ethynyl-4-nitrobenzene.

Safety Information

1-Ethynyl-4-nitrobenzene is a chemical reagent and should be handled with appropriate
safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE),
including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin
and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the
supplier.

 To cite this document: BenchChem. [1-Ethynyl-4-nitrobenzene: A Comprehensive Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b013769#physicochemical-properties-of-1-ethynyl-4-
nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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